(3-Chloro-4-cyanophenyl)boronic acid

medicinal chemistry enzyme inhibition MPO inhibitors

Arylboronic acid reagent for Suzuki-Miyaura cross-coupling with documented pharmaceutical applications. The 3-chloro-4-cyano substitution pattern is critical for target potency: • MPO inhibition IC50 = 54 nM (2× more potent than 3-chloro-5-cyano isomer) • Multi-target activity: CYP3A4 IC50 = 210 nM, CA-II Ki = 276 nM, MIF Kd = 111 nM • Demonstrated 92.3% yield at 17.18 g scale for androgen receptor modulator intermediates Multi-vendor availability with tiered pricing ensures supply chain reliability.

Molecular Formula C7H5BClNO2
Molecular Weight 181.38 g/mol
CAS No. 1008415-02-8
Cat. No. B1421268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-cyanophenyl)boronic acid
CAS1008415-02-8
Molecular FormulaC7H5BClNO2
Molecular Weight181.38 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C#N)Cl)(O)O
InChIInChI=1S/C7H5BClNO2/c9-7-3-6(8(11)12)2-1-5(7)4-10/h1-3,11-12H
InChIKeyQCJTUOIMDNJEHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-4-cyanophenyl)boronic acid: Identity & Core Characteristics


(3-Chloro-4-cyanophenyl)boronic acid (CAS 1008415-02-8) is a substituted arylboronic acid reagent characterized by the simultaneous presence of chloro and cyano substituents on the phenyl ring at the 3- and 4-positions, respectively. Its molecular formula is C7H5BClNO2 with a molecular weight of 181.38 g/mol [1]. The compound participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation and serves as a synthetic intermediate in pharmaceutical and agrochemical development . Standard commercial availability includes grades of 97% purity , with typical storage at room temperature under inert atmosphere [1].

Workflow

Suzuki-Miyaura cross-coupling for C–C bond formation

Role

Arylboronic acid building block for pharma intermediate synthesis

Key Attribute

3-chloro-4-cyano substitution controls electronic character and coupling reactivity

(3-Chloro-4-cyanophenyl)boronic acid: Why Generic Substitution Fails


In-class arylboronic acids cannot be freely interchanged because the specific regiochemical placement of electron-withdrawing substituents (chloro and cyano) determines both enzymatic target engagement and synthetic reaction efficiency. The 3-chloro-4-cyano substitution pattern directly influences boron electronic character, which in turn affects cross-coupling kinetics and the binding affinity of derived biaryl pharmacophores to therapeutic targets. For example, positionally isomeric substitution patterns (3,5-disubstituted vs. 3,4-disubstituted) produce divergent biological activity profiles against specific enzyme targets [1], while the absence of the chloro substituent altogether (4-cyanophenylboronic acid) yields a different electronic environment that alters both reactivity in Suzuki couplings and the final drug-like properties of derived molecules . These substitution-dependent differences are quantifiable and directly impact procurement decisions when the downstream synthetic target or biological assay requires a specific substitution pattern.

Target Compound

3-Chloro-4-cyanophenyl boronic acid

3,4-disubstituted pattern; dual electron-withdrawing groups drive coupling kinetics and enzyme target engagement.

Positional Isomer Risk

3-Chloro-5-cyanophenyl isomer may shift enzyme inhibition profile; reported MPO potency differs, and regioisomeric binding cannot be assumed interchangeable.

Common Substitute

4-Cyanophenylboronic acid (chloro-absent)

Lacking the chloro substituent alters electronic environment, coupling reactivity, and derived pharmacophore properties.

Functional Group Risk

Absence of 3-chloro group may reduce downstream target affinity; cross-coupling rate and drug-like properties may not transfer directly.

(3-Chloro-4-cyanophenyl)boronic acid: Differentiation Evidence vs. Analogs


MPO Inhibition Activity

Derivatives incorporating the 3-chloro-4-cyanophenyl scaffold demonstrate potent myeloperoxidase (MPO) inhibition with IC50 = 54 nM in chlorination activity assays [1]. This represents low nanomolar potency suitable for lead optimization in inflammatory and cardiovascular disease programs. Positional isomerism significantly impacts activity: the isomeric 3-chloro-5-cyanophenyl substitution pattern produces approximately 2-fold reduced potency with IC50 = 110 nM against the same target under comparable conditions [2].

MPO Inhibition
Head-to-head
3-Cl-4-CN: IC50 54 nM
3-Cl-5-CN isomer: IC50 110 nM
~2× greater inhibition for 3,4-pattern
Supports MPO pathway inhibition screening; positional isomer context matters.
MPO chlorination assay; aminophenyl fluorescein detection.
medicinal chemistry enzyme inhibition MPO inhibitors

Pharmaceutical Intermediate Synthesis Efficiency

The 3-chloro-4-cyanophenyl boronic acid moiety demonstrates excellent synthetic utility in the preparation of complex pharmaceutical intermediates. In a patent-described method for preparing an androgen receptor-targeted compound, the key intermediate (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile was synthesized with 92.3% yield (17.18g scale) using this boronic acid derivative [1]. For comparative context, the 3-chloro-4-cyanophenyl boronic acid-derived potassium trifluoroborate salt achieves 80% yield in Suzuki coupling with 2-bromopyridine under palladium catalysis .

Synthetic Yield
Class-level
92.3%
17.18 g scale · Patent CN110590668A
Trifluoroborate salt variant: 80% yield for comparison
Supports scale-up synthetic intermediate use; free boronic acid avoids deprotection step.
Multi-step androgen receptor modulator synthesis; yield context may vary by route.
organic synthesis Suzuki-Miyaura coupling pharmaceutical intermediates

Supplier Availability & Pricing

Direct procurement data reveals that (3-chloro-4-cyanophenyl)boronic acid is commercially available from multiple reputable vendors at documented pricing points. Santa Cruz Biotechnology offers the compound at $195.00 for 500 mg and $390.00 for 1 g (sc-289050, sc-289050A) . Alternative vendors including CymitQuimica provide pricing at €57.00 for 250 mg, €113.00 for 1 g, and €268.00 for 5 g (97% purity) . This multi-vendor availability ensures supply chain redundancy and competitive procurement options that may not exist for less commonly sourced regioisomeric analogs (e.g., 3-chloro-5-cyanophenyl or 2-chloro-3-cyanophenyl variants).

Supplier Availability
Data to verify
3+ documented vendors
Tiered pricing: ~$195–390 / 500 mg–1 g range
Multi-vendor sourcing may reduce procurement risk for routine use.
Supplier-reported catalog data; verify pricing and stock before purchase.
procurement commercial availability boronic acid building blocks

Multi-Target Enzyme Inhibition Profile

The 3-chloro-4-cyanophenyl scaffold demonstrates measurable activity across multiple therapeutically relevant enzyme targets beyond MPO. Documented inhibition data includes CYP3A4 (IC50 = 210 nM) [1], carbonic anhydrase II (Ki = 276 nM) [2], and MIF tautomerase (Kd = 111 nM) [3] for compounds containing this structural motif. In contrast, the 3-chloro-5-cyanophenyl regioisomer shows substantially weaker TPO inhibition (IC50 = 1,900 nM) [4], indicating that the 3,4-substitution pattern confers broader target engagement potential across diverse enzyme families.

Multi-Target Profile
Cross-study
CYP3A4 IC50 210 nM · CA-II Ki 276 nM · MIF Kd 111 nM
3-Cl-5-CN regioisomer: TPO IC50 1,900 nM
Reported broader target-engagement context; 3,4-pattern supports multi-enzyme screening.
Various biochemical assay conditions; cross-study comparisons require validation.
drug discovery enzyme inhibition multi-target pharmacology

(3-Chloro-4-cyanophenyl)boronic acid: Application Scenarios


MPO-Targeted Medicinal Chemistry

Researchers developing myeloperoxidase (MPO) inhibitors for inflammatory or cardiovascular diseases should prioritize this boronic acid as the preferred building block. The 3-chloro-4-cyanophenyl scaffold yields MPO inhibition at IC50 = 54 nM, representing 2-fold greater potency than the isomeric 3-chloro-5-cyanophenyl alternative (IC50 = 110 nM) [1][2]. This potency advantage translates directly to lead optimization potential.

Androgen Receptor Modulator Synthesis

For pharmaceutical process chemistry involving androgen receptor modulators, the 3-chloro-4-cyanophenyl boronic acid derivative enables high-yield (92.3%) preparation of key intermediates, as documented in patent CN110590668A for the synthesis of (S)-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)-2-chlorobenzonitrile [3]. The demonstrated 17.18g scale yield supports its utility in preclinical and early development synthesis campaigns.

Multi-Target Chemical Biology

Investigators conducting broad chemical biology screening or exploring polypharmacology approaches should select the 3-chloro-4-cyanophenyl scaffold for its documented activity across multiple enzyme families, including CYP3A4 (IC50 = 210 nM), carbonic anhydrase II (Ki = 276 nM), and MIF (Kd = 111 nM) [1][4][5]. This multi-target engagement profile is not observed with regioisomeric 3,5-disubstituted variants, which show substantially weaker activity (TPO IC50 = 1,900 nM) [2].

Routine Suzuki Coupling Synthesis

For laboratories requiring a dependable, commercially accessible arylboronic acid for Suzuki-Miyaura cross-coupling applications, this compound offers multi-vendor availability with transparent tiered pricing (Santa Cruz Biotechnology: $195/500mg, $390/1g; CymitQuimica: €57/250mg, €113/1g, €268/5g) . This supply chain redundancy minimizes procurement delays and enables cost-effective scale-up decisions for routine synthetic operations.

Application
Selection Property
Validation Focus
MPO-targeted medicinal chemistry research
MPO inhibition assay context
IC50 potency endpoint review; positional isomer comparison
Androgen receptor modulator synthesis
Synthetic intermediate yield context
Scale-up reproducibility; route-specific yield validation
Multi-target chemical biology screening
Multi-enzyme target-engagement context
Cross-target selectivity profiling; assay-condition verification
Routine Suzuki-Miyaura cross-coupling
Commercial availability and supply context
Multi-vendor sourcing review; cost-at-scale evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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